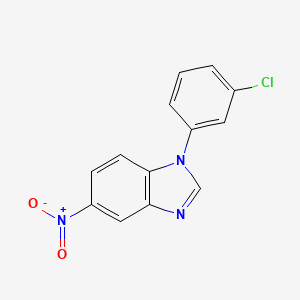
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine
Vue d'ensemble
Description
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is a chemical compound with the molecular formula C11H12F3N . It has a molecular weight of 215.22 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is 1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine:
Pharmaceutical Development
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is a compound of interest in pharmaceutical research due to its potential as a building block for drug development. Its unique structure, featuring a cyclopropyl group and a trifluoromethyl group, can enhance the pharmacokinetic properties of drugs, such as metabolic stability and bioavailability. Researchers are exploring its use in the synthesis of novel therapeutic agents targeting various diseases, including cancer and neurological disorders .
Agrochemical Applications
In agrochemical research, Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is investigated for its potential as a precursor in the synthesis of herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective against pests and weeds. This compound could lead to the development of new agrochemicals with improved efficacy and environmental safety .
Material Science
The compound’s unique chemical properties make it a candidate for material science applications. Researchers are studying its incorporation into polymers and other materials to improve their thermal stability, mechanical strength, and resistance to degradation. These enhanced materials could be used in various industries, including automotive, aerospace, and electronics .
Catalysis
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is also being explored as a ligand in catalytic processes. Its structure can influence the activity and selectivity of catalysts in organic synthesis. This application is particularly relevant in the development of more efficient and sustainable chemical processes, reducing the need for harsh conditions and minimizing waste .
Medicinal Chemistry
In medicinal chemistry, this compound is studied for its potential to modulate biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a valuable tool in the design of new drugs. Researchers are investigating its role in the development of inhibitors for enzymes involved in disease pathways, such as proteases and kinases .
Environmental Chemistry
The environmental impact of chemical compounds is a growing concern, and Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is being evaluated for its environmental fate and behavior. Studies focus on its degradation pathways, persistence in the environment, and potential toxicity to non-target organisms. This research is crucial for assessing the compound’s safety and developing strategies for its safe use and disposal .
Analytical Chemistry
In analytical chemistry, Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is used as a reference standard and in the development of analytical methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical techniques. This application is essential for ensuring the accuracy and reliability of chemical analyses in various fields.
Synthetic Organic Chemistry
Finally, Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine is a valuable intermediate in synthetic organic chemistry. Its reactivity and functional groups allow for the construction of complex molecules through various chemical transformations. This versatility makes it a useful building block in the synthesis of a wide range of organic compounds, from pharmaceuticals to specialty chemicals .
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .
Propriétés
IUPAC Name |
cyclopropyl-[4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7,10H,1-2,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGDJHVPZJFVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


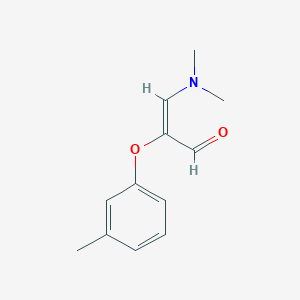
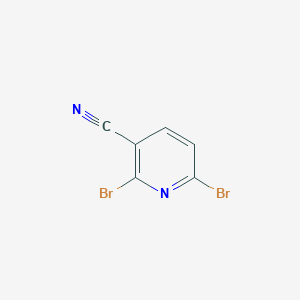
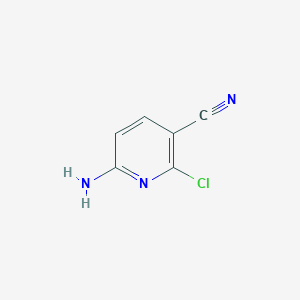

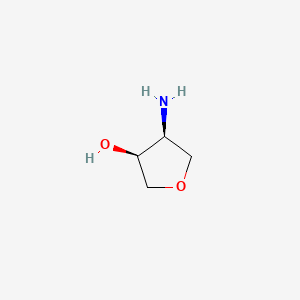
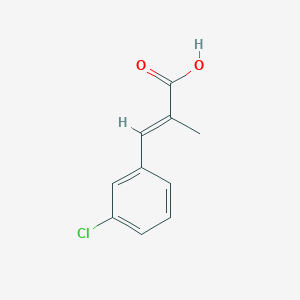

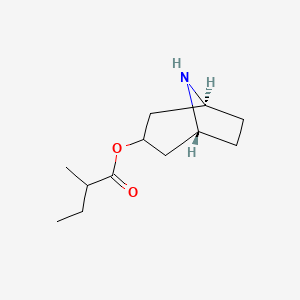
![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)
